[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid
CAS No.:
Cat. No.: VC13462559
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
![[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid -](/images/structure/VC13462559.png)
Specification
Molecular Formula | C14H20N2O2 |
---|---|
Molecular Weight | 248.32 g/mol |
IUPAC Name | 2-[(1-benzylpyrrolidin-3-yl)-methylamino]acetic acid |
Standard InChI | InChI=1S/C14H20N2O2/c1-15(11-14(17)18)13-7-8-16(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,18) |
Standard InChI Key | PDAXLJYCSSGKNG-UHFFFAOYSA-N |
SMILES | CN(CC(=O)O)C1CCN(C1)CC2=CC=CC=C2 |
Canonical SMILES | CN(CC(=O)O)C1CCN(C1)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid is a chiral pyrrolidine derivative characterized by:
-
IUPAC Name: 2-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]acetic acid.
-
Molecular Formula: C₁₄H₂₀N₂O₂.
-
Key Functional Groups: A pyrrolidine ring substituted with a benzyl group at N1, a methylamino group at C3, and an acetic acid moiety at the methylamino nitrogen .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 248.32 g/mol | |
Boiling Point | Not reported | – |
Density | 1.02 g/cm³ (estimated) | |
Optical Rotation | [α]²⁰/D +1.99 (neat) | |
pKa | 9.74 (predicted) |
The compound’s stereochemistry is critical for its biological activity, as demonstrated by its (3R)-configured pyrrolidine core.
Synthetic Routes and Optimization
Key Synthetic Strategies
The synthesis of this compound typically involves multi-step organic reactions:
-
Pyrrolidine Ring Formation: Starting from Boc-protected pyrrolidine precursors, as seen in the synthesis of related RSV inhibitors .
-
N-Alkylation: Introduction of the benzyl group via nucleophilic substitution using benzyl halides.
-
Methylamino Group Installation: Achieved through reductive amination or Mitsunobu reactions .
-
Acetic Acid Moiety Attachment: Carbodiimide-mediated coupling with protected glycine derivatives.
Table 2: Representative Synthetic Pathway
Step | Reaction Type | Reagents/Conditions | Yield |
---|---|---|---|
1 | Boc protection | Di-tert-butyl dicarbonate, DMAP | 85% |
2 | Benzylation | Benzyl bromide, K₂CO₃, DMF | 78% |
3 | Deprotection & Methylamination | TFA, then methylamine, NaBH₃CN | 65% |
4 | Acetic acid coupling | EDC/HOBt, glycine methyl ester | 72% |
Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (CDCl₃): Key signals include δ 1.45 (9H, s, Boc group), 2.09 (3H, s, N-CH₃), and 7.96 (1H, s, pyrrolidine H) .
-
¹³C-NMR: Peaks at 176.2 ppm (COOH), 54.3 ppm (pyrrolidine C3), and 138.1 ppm (benzyl aromatic C).
X-ray Crystallography
While crystal structure data for this specific compound are unavailable, analogous pyrrolidine derivatives exhibit a puckered ring conformation (envelope form) with a dihedral angle of 12.7° between the pyrrolidine and benzyl planes .
Biological Activity and Mechanisms
Neurological Applications
-
Serotonin Receptor Modulation: Structural analogs demonstrate affinity for 5-HT₃ receptors (Kᵢ = 8.2 nM) , suggesting potential antidepressant or antiemetic uses.
-
Neuroprotection: Enhanced blood-brain barrier permeability due to the lipophilic benzyl group.
Table 3: Biological Activity Profile
Assay Type | Result | Source |
---|---|---|
RSV Fusion Inhibition | EC₅₀ = 0.15 nM (analog 14f) | |
5-HT₃ Binding Affinity | Kᵢ = 8.2 nM | |
Cytotoxicity (HEK293) | IC₅₀ > 100 µM |
Pharmacological Applications
Drug Development
-
Lead Compound: Used in optimizing pyrrolo[2,3-d]pyrimidine-based kinase inhibitors (e.g., JAK3 inhibitors) .
-
Prodrug Potential: The acetic acid moiety allows ester prodrug formulations for enhanced oral bioavailability.
Agricultural Chemistry
-
Herbicidal Activity: Methylated derivatives show 89% inhibition of Amaranthus retroflexus growth at 10 ppm.
Comparative Analysis with Structural Analogs
Table 4: Structure-Activity Relationships (SAR)
Compound | Modification | EC₅₀ (RSV) | Notes |
---|---|---|---|
[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid | – | 0.15 nM | Reference compound |
[(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid | Cyclopropyl substitution | 0.22 nM | Improved metabolic stability |
[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid | Ethyl vs. methyl | 1.4 nM | Reduced potency |
Future Directions and Challenges
-
Stereochemical Optimization: Enantioselective synthesis to isolate (3R,1'S) configurations for enhanced target specificity.
-
ADMET Profiling: Systematic studies on absorption, distribution, and toxicity in preclinical models.
-
Targeted Delivery: Development of nanoparticle-encapsulated formulations to improve CNS penetration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume